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Compound of Interest

Compound Name: Sodium-22

Cat. No.: B1232525

Welcome to the technical support center for Positron Annihilation Spectroscopy (PAS) using a
Sodium-22 (22Na) source. This resource is designed for researchers, scientists, and drug
development professionals to address common issues and questions related to optimizing the
source-sample geometry in their experiments.

Frequently Asked Questions (FAQSs)

Q1: What is the typical "sandwich" geometry in a 22Na PAS experiment?

Al: The standard experimental setup for 22Na PAS involves a "sandwich" configuration where
the positron source is placed between two identical pieces of the sample material under
investigation.[1] This arrangement ensures that positrons are emitted into the sample on both
sides of the source, maximizing the interaction volume. The entire assembly is then typically
positioned between two detectors to capture the annihilation gamma-rays.

Q2: How does the positron implantation profile of 22Na affect my measurements?

A2: Positrons emitted from a 22Na source have a continuous energy spectrum, leading to a
distribution of implantation depths within the sample.[2][3] This implantation profile is material-
dependent, with positrons penetrating deeper into lower-density materials.[2][4] Understanding
this profile is crucial as it defines the volume of the sample being probed. For thin films or
layered structures, a significant fraction of positrons may pass through the layer of interest or
annihilate near interfaces, complicating data interpretation.[5]
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Q3: What is "source contribution™ and why is it important to correct for it?

A3: Source contribution refers to the fraction of positrons that annihilate within the source
material itself (e.g., the Kapton foil encapsulating the 22Na) rather than the sample.[6][7] This
contribution can range from 7% to 20% depending on the thickness of the encapsulating foil
and the source's effective diameter.[7] This annihilation signal from the source material has its
own characteristic lifetime and must be accurately determined and subtracted from the
measured spectrum to obtain the true lifetime spectrum of the sample.[7]

Q4: What is the ideal thickness for my sample in a 22Na PAS experiment?

A4: The ideal sample thickness depends on the material's density and the information you are
seeking. The sample should be thick enough to stop the majority of positrons from the 22Na
source. Positrons from 22Na can penetrate up to several hundred micrometers in most solids.
[8] If the sample is too thin, a significant fraction of positrons may pass through it and annihilate
in the backing material or sample holder, introducing unwanted components to the lifetime
spectrum. For very thin samples, a slow positron beam is often a more suitable technique.[7]

Q5: How does the distance between the detectors and the source-sample assembly affect the
measurement?

A5: The distance between the detectors and the source-sample assembly influences both the
coincidence count rate and the angular resolution of the measurement. Placing the detectors
closer to the sample increases the solid angle coverage, leading to a higher coincidence count
rate. However, this may also increase the detection of background radiation. Conversely,
increasing the distance can improve the angular resolution for techniques like Angular
Correlation of Annihilation Radiation (ACAR) but will significantly reduce the count rate.[9] For
Positron Annihilation Lifetime Spectroscopy (PALS), a compromise is sought to achieve a good
count rate while minimizing background.

Troubleshooting Guide

This guide provides solutions to common problems encountered during 22Na PAS
experiments, with a focus on issues related to source-sample geometry.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://inis.iaea.org/records/xd86x-fb698
https://www.researchgate.net/publication/334779848_Sodium-22_source_contribution_determination_in_positron_annihilation_measurements_using_GEANT4
https://www.researchgate.net/publication/334779848_Sodium-22_source_contribution_determination_in_positron_annihilation_measurements_using_GEANT4
https://www.researchgate.net/publication/334779848_Sodium-22_source_contribution_determination_in_positron_annihilation_measurements_using_GEANT4
https://pubs.aip.org/aip/acp/article-pdf/doi/10.1063/1.5119492/14190346/020039_1_online.pdf
https://www.researchgate.net/publication/334779848_Sodium-22_source_contribution_determination_in_positron_annihilation_measurements_using_GEANT4
http://www.xray.cz/ms/bul2001-2/prochazka.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Problem

Potential Cause(s)

Recommended Solution(s)

Low Coincidence Count Rate

1. Large Source-Detector
Distance: The detectors are
positioned too far from the
source-sample assembly. 2.
Misaligned Detectors: The
detectors are not properly
aligned with the source. 3.
Thick or Dense Sample
Material: The sample is
attenuating a significant
portion of the annihilation
photons. 4. Inappropriate
Energy Window Settings: The
energy windows for the 511
keV and 1274 keV photons are

not set correctly.

1. Reduce the distance
between the detectors and the
source-sample assembly to
increase the solid angle of
detection.[10] 2. Ensure the
detectors are diametrically
opposed and centered on the
source-sample assembly. 3.
While sample thickness is
often fixed, ensure there are
no unnecessary materials in
the photon path. 4. Verify and
optimize the energy window
settings on your multichannel
analyzer (MCA).

High Background Noise

1. Inadequate Shielding:
Insufficient lead or other
shielding material around the
detectors and source. 2.
Source-Detector Proximity:
The detectors are too close to
the source, picking up
scattered radiation. 3. Cosmic
Ray Background: Natural

background radiation.

1. Increase the amount of lead
shielding around the detector
setup.[11] 2. Use collimators to
restrict the field of view of the
detectors to the sample region.
[12][13] 3. Employ coincidence
techniques to differentiate true
annihilation events from
random background events.[9]
[14]

Distorted Lifetime Spectrum
(e.g., unexpected long-lifetime

component)

1. Poor Source-Sample
Contact: Gaps between the
source and the sample can
lead to positron annihilation in
the air or on the surfaces. 2.
Incorrect Source Correction:
The contribution from positrons
annihilating in the source foil

has not been correctly

1. Ensure the sample surfaces
are flat and that there is
intimate contact with the
source foil. 2. Carefully
measure the lifetime spectrum
of the source material alone
(e.g., a well-annealed, defect-
free material) to determine the

source correction parameters
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subtracted.[7] 3. Positron

Annihilation in Sample Holder:
Positrons are passing through
the sample and annihilating in

the holder material.

accurately. 3. Use a well-
characterized backing material
or ensure the sample is
sufficiently thick to stop all

positrons.

Non-reproducible Results

1. Inconsistent Source-Sample
Positioning: The geometry is
not being reproduced exactly
between measurements. 2.
Sample Heterogeneity: The
sample itself is not uniform,
and different regions are being
probed in each measurement.
3. Electronic Drift: The timing

electronics are not stable.

1. Use a sample holder that
ensures consistent and
reproducible positioning of the
source and sample. 2. If the
sample is known to be
heterogeneous, ensure the
same area is being measured
each time or average over
multiple positions. 3. Allow the
electronics to warm up and
stabilize before starting
measurements. Regularly
check the stability of the time
calibration.

Data Presentation
Positron Implantation Profile Parameters

The penetration of positrons from a 22Na source into a material can be modeled. A common
representation of the positron implantation profile, P(z), as a function of depth, z, is given by a
sum of two exponential functions.[2]

Table 1: Positron Implantation Profile Parameters for Various Materials from a 22Na Source
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Mean Penetration Depth

Material Density (g/lcm3)

(hm)
Water 1.0 ~1000
Kapton 1.42 ~700
Aluminum (Al) 2.7 230
Silicon (Si) 2.33 290
Copper (Cu) 8.96 70
Gold (Au) 19.3 35
Lead (Pb) 11.34 55

Note: These are approximate values and can vary based on the specific source encapsulation
and experimental geometry. The data is synthesized from information suggesting positron
ranges from a few micrometers in high-density materials to several millimeters in low-density
materials.[2]

Experimental Protocols
Protocol 1: Determination of Source Contribution

o Select a Reference Sample: Choose a well-annealed, defect-free material with a known
single positron lifetime (e.g., high-purity, single-crystal silicon or aluminum).

o Assemble the Sandwich Geometry: Place the 22Na source between two identical pieces of
the reference sample.

o Acquire Lifetime Spectrum: Collect a high-statistics positron annihilation lifetime spectrum.
o Data Analysis:

o Fit the spectrum with a model that includes the known lifetime of the reference material
and a second, fixed lifetime component corresponding to the source material (e.qg.,
Kapton, which has a lifetime of approximately 382 ps).
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o The intensity of the source lifetime component will give you the fraction of positrons

annihilating in the source. This is your source correction factor.

o Application: Subtract this source contribution from all subsequent experimental spectra of

your samples of interest.
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Fig. 1: Standard workflow for a 22Na PAS experiment.
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Fig. 2: A logical flow for troubleshooting common PAS issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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